3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole
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Overview
Description
3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves multiple steps:
Formation of 1,3-benzodioxole: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of 1,2,3-triazole: This is often achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of 1,2,5-oxadiazole: This can be synthesized from nitrile oxides and alkenes or alkynes.
Coupling Reactions: The final compound is formed by coupling the 1,3-benzodioxole, 1,2,3-triazole, and 1,2,5-oxadiazole moieties under specific conditions, often involving catalysts like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzodioxole moieties.
Reduction: Reduction reactions can occur at the triazole and oxadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. It also exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
In medicine, it is being investigated for its anti-inflammatory properties, which could make it useful in treating conditions like arthritis and other inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole involves multiple pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: It can modulate signaling pathways like the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Known for their psychoactive and antimicrobial properties.
1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and biological activity.
1,2,5-Oxadiazole derivatives: Known for their applications in materials science and as bioactive molecules.
Uniqueness
What sets 3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole apart is its combination of these three moieties, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10N6O3 |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C15H10N6O3/c1-2-6-20(5-1)14-15(18-24-17-14)21-11(8-16-19-21)10-3-4-12-13(7-10)23-9-22-12/h1-8H,9H2 |
InChI Key |
HZAYOJYVPPEJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=NN3C4=NON=C4N5C=CC=C5 |
Origin of Product |
United States |
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